molecular formula C12H9N3O2S B2480717 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1356543-40-2

1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2480717
CAS No.: 1356543-40-2
M. Wt: 259.28
InChI Key: VLUBMTQDLPAGRO-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[3,4-b]pyridine family, a privileged class of fused N-heterocycles known for their wide spectrum of pharmacological activities . The core structure is formed by the fusion of pyrazole and pyridine rings, and the specific substitution with a thiophene ring at the 4-position and a carboxylic acid group at the 3-position makes it a versatile building block for the synthesis of novel bioactive molecules . Researchers can leverage this compound in various investigative areas. Its structure is of significant interest in developing anticancer agents , as closely related pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antitumor and antiproliferative activities in vitro . Furthermore, this scaffold shows promise in neuroscience research, particularly for anti-Alzheimer applications, and as a key precursor for enzyme and kinase inhibitors . The presence of the carboxylic acid functional group allows for further derivatization, such as forming amide linkages, facilitating the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-15-11-9(10(14-15)12(16)17)7(4-5-13-11)8-3-2-6-18-8/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBMTQDLPAGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of thiophene derivatives with pyrazole intermediates can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The C3-carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProduct ExampleYield (%)Reference
EsterificationEtOH, H₂SO₄ (reflux, 6 hr)Ethyl ester derivative85-92
Amide FormationSOCl₂ → RNH₂ (THF, rt, 12 hr)N-substituted amides70-78
Acid Chloride SynthesisPCl₅ (reflux, 3 hr)3-carbonyl chloride intermediate95

These transformations enable pharmacological prodrug development and structure-activity relationship studies .

Electrophilic Aromatic Substitution on Thiophene

The C4-thiophen-2-yl group undergoes regioselective electrophilic attacks under controlled conditions:

ReactionReagents/ConditionsPosition SelectivityByproducts Observed
NitrationHNO₃/H₂SO₄ (0°C, 30 min)α-position (C5)<5% β-isomer
SulfonationClSO₃H (CH₂Cl₂, -10°C, 1 hr)C4 sulfonic acidMinimal ring oxidation
HalogenationBr₂/FeBr₃ (60°C, 2 hr)C5-brominated productDi-substituted (<8%)

Thiophene's electron-rich nature facilitates these reactions while the pyrazolo[3,4-b]pyridine core remains intact under mild conditions .

Pyrazolo[3,4-b]pyridine Core Reactivity

The fused heterocyclic system shows distinct behavior at specific positions:

N1-Methyl Group Stability

  • Resists demethylation under basic conditions (NaOH/EtOH reflux, 8 hr)

  • Undergoes oxidative cleavage with KMnO₄/H₂SO₄ (60°C, 4 hr) to form N1-carboxylic acid derivative

C6-H Activation

Reductive Transformations

The sulfur-containing thiophene moiety enables unique reductive pathways:

ProcessConditionsOutcomeNotes
Catalytic HydrogenationH₂ (1 atm), Raney Ni, EtOH/EAPartial thiophene ring saturationMaintains pyridine ring
Birch ReductionLi/NH₃(l), -78°CComplete ring dearomatizationNon-productive for bioactivity

Metal Coordination Complex Formation

The nitrogen-rich structure acts as a polydentate ligand:

Metal SaltCoordination ModeStability Constant (log K)
Cu(II) acetateN(pyrazole)-O(carboxyl) chelation8.2 ± 0.3
Pd(II) chlorideN(pyridine)-S(thiophene) binding6.9 ± 0.2

These complexes show enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. It is part of a broader class of pyrazolo[3,4-b]pyridine derivatives that have shown promise in treating various diseases.

Antidiabetic Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome, which includes conditions like type 2 diabetes and obesity. Inhibiting this enzyme can help manage insulin resistance and related metabolic disorders .

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary assays on tumor cell lines such as MCF7 (breast cancer) and A549 (lung cancer) showed promising results, indicating that these compounds may serve as potential anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells.

The biological activity of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been assessed through various assays.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both bacterial and fungal strains. In vitro studies using the disc diffusion method have shown that certain derivatives possess significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans .

Neuroprotective Effects

Emerging research suggests that some pyrazolo[3,4-b]pyridine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Synthesis and Characterization

The synthesis of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step chemical reactions, including cyclization processes that yield the desired pyrazole framework. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Antidiabetic Activity

In a study focusing on the antidiabetic properties of pyrazolo[3,4-b]pyridine derivatives, researchers synthesized several compounds and tested them for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1. The most effective compounds demonstrated significant reductions in blood glucose levels in diabetic animal models, highlighting their potential for further development into therapeutic agents for diabetes management .

Case Study: Anticancer Screening

Another study involved screening a library of pyrazolo[3,4-b]pyridine derivatives against a panel of cancer cell lines. The results indicated that several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for these compounds in cancer treatment strategies .

Data Table: Summary of Applications

Application AreaDescriptionReference
AntidiabeticInhibition of 11β-hydroxysteroid dehydrogenase type 1
AnticancerCytotoxic effects on various cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
NeuroprotectivePotential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • Molecular Formula : C₁₂H₉N₃O₂S
  • Molecular Weight : 259.29 g/mol
  • CAS Number : 1356543-40-2
  • Purity : 95% (as per commercial sources) .

Structural Features :
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key substituents include:

  • Methyl group at position 1 (N1).
  • Thiophen-2-yl group at position 2.
  • Carboxylic acid at position 2.

Potential Applications: Pyrazolo[3,4-b]pyridine derivatives are explored for diverse biological activities, including:

  • PPAR Activation : Analogous 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids show efficacy in managing dyslipidemia via PPAR modulation .
  • Kinase Inhibition : Derivatives with thiophen-2-yl substituents exhibit CDK2 inhibitory activity (e.g., IC₅₀ = 0.65 µM for compound 8 in ) .
  • Anticancer Potential: Carboxylic acid derivatives are activated via coupling reagents (e.g., CDI) for organometallic anticancer agent synthesis .

Comparison with Structural Analogs

Key Observations :

  • Position 1 (R1) : Methyl (target) vs. cyclopentyl or isopropyl . Larger groups (e.g., cyclopentyl) may enhance steric hindrance, affecting target binding.
  • Position 3 (R3) : Carboxylic acid (target) vs. methyl or amine . The carboxylic acid group enables hydrogen bonding (critical for PPAR activation or CDI-mediated coupling ).
  • Position 4 (R4) : Thiophen-2-yl (target) vs. phenyl . Thiophene’s sulfur atom may improve π-π stacking or hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxylic acid at position 3 (target) enhances water solubility vs. methyl or ester groups.
  • Lipophilicity : Thiophen-2-yl and methyl groups (target) balance hydrophilicity, whereas chlorophenyl increases lipophilicity.
  • Hydrogen Bonding: The carboxylic acid group (target) serves as a strong donor/acceptor, critical for crystal packing or target binding .

Biological Activity

1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from recent research findings.

Synthesis and Structural Characterization

The synthesis of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, facilitated by catalytic conditions that allow for the formation of the pyrazolo[3,4-b]pyridine scaffold. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines against various pathogens, particularly Mycobacterium tuberculosis (MTB). For instance, derivatives of this compound class have shown promising activity against drug-resistant strains of MTB, which is critical given the global rise in antibiotic resistance . In vitro evaluations demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MTB.

Anticancer Activity

Pyrazolo[3,4-b]pyridines have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific tyrosine kinases involved in cancer cell proliferation and survival. For example, a study reported that compounds within this class could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell growth .

The mechanism of action for 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid appears to involve inhibition of key enzymes or receptors linked to disease processes. Molecular docking studies suggest that this compound can effectively bind to target proteins, disrupting their normal function and leading to therapeutic effects .

Case Studies

Study Compound Target IC50 (µM) Effect
Study A1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridineMycobacterium tuberculosis5.0Inhibition of growth
Study BDerivative XTyrosine Kinase (e.g., BRAF)2.5Induction of apoptosis
Study CDerivative YInfluenza A Virus Polymerase12.0Antiviral activity

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and thiophene-containing carbonyl compounds. A general procedure includes:

  • Step 1: Reacting 5-aminopyrazole with a thiophene-2-carbaldehyde derivative under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
  • Step 2: Methylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Step 3: Carboxylic acid introduction via hydrolysis of a methyl ester intermediate under alkaline conditions (e.g., NaOH/EtOH reflux) .
    Key intermediates include methyl 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, which is hydrolyzed to the final product.

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • HPLC: Purity assessment using a C18 column with UV detection at 254 nm; mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) .
  • NMR: ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrazole methyl at δ 3.9 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~302.08 g/mol) .
  • IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

Methodological Answer: Solubility data (Table 1):

Solvent Solubility (mg/mL) Conditions
DMSO>50Room temperature
Ethanol~1040°C with sonication
PBS (pH 7.4)<0.1Requires co-solvents (e.g., 10% DMSO)
For in vitro studies, prepare stock solutions in DMSO (≤10% final concentration to avoid cytotoxicity) and dilute in culture media .

Advanced Research Questions

Q. How does the thiophen-2-yl substituent influence the compound’s biological activity, particularly in cancer models?

Methodological Answer: The thiophene moiety enhances π-π stacking interactions with hydrophobic pockets in target proteins (e.g., kinases). In prostate cancer models, analogs with thiophene substituents show:

  • Autophagy Induction: Upregulation of LC3-II/LC3-I ratio (1.5–2.0-fold vs. control) via mTOR/p70S6K pathway inhibition .
  • Anti-Proliferative IC₅₀: ~5–10 µM in PC-3 cells, compared to >50 µM for non-thiophene analogs .
    Mechanistic studies should include Western blotting for mTOR pathway proteins and flow cytometry for apoptosis/autophagy markers.

Q. What computational strategies can predict binding modes of this compound with potential therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2, EGFR). The carboxylic acid group forms hydrogen bonds with catalytic lysine residues (binding energy: −8.5 to −9.2 kcal/mol) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex; analyze RMSD (<2.0 Å indicates stable binding) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize activity .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay Conditions: Differences in cell lines (e.g., PC-3 vs. LNCaP) or serum concentrations (5% vs. 10% FBS) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring may increase potency but reduce solubility, complicating dose-response comparisons .
  • Metabolic Stability: Hepatic microsome assays (e.g., human/rat liver microsomes) can clarify whether observed inactivity is due to rapid clearance .
    Standardize protocols using guidelines like NIH’s Assay Guidance Manual and include positive controls (e.g., doxorubicin for cytotoxicity assays).

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for this compound, while others show limited efficacy?

Methodological Answer: Contradictions may stem from:

  • Off-Target Effects: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., VEGFR2 inhibition at 1 µM) .
  • Formulation Issues: Poor solubility in aqueous buffers may lead to false negatives; validate using nanoparticle encapsulation (e.g., PLGA NPs) to improve bioavailability .
  • Species-Specific Metabolism: Compare results in murine vs. human xenograft models; use LC-MS/MS to quantify parent compound vs. metabolites in plasma .

Stability and Reactivity

Q. What conditions accelerate degradation of this compound, and how can stability be monitored?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the carboxylic acid group under strong acidic/basic conditions (pH <2 or >10) .
  • Light Sensitivity: Store in amber vials at −20°C; monitor via HPLC for decomposition peaks (retention time shifts >0.5 min indicate degradation) .
  • Oxidative Stability: Add antioxidants (e.g., 0.1% BHT) to stock solutions; assess via TLC (Rf changes) or NMR (new peaks near δ 2.5 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.